4-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-6-methoxyquinoline
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Overview
Description
4-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-6-methoxyquinoline is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with a cyclopropanecarbonyl group and a piperazine ring. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-6-methoxyquinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the quinoline core using methyl iodide and a base such as potassium carbonate.
Cyclopropanecarbonylation: The cyclopropanecarbonyl group can be introduced through the reaction of the quinoline derivative with cyclopropanecarbonyl chloride in the presence of a base like triethylamine.
Piperazine Substitution: The final step involves the reaction of the intermediate with piperazine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-6-methoxyquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
4-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-6-methoxyquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-6-methoxyquinoline involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as poly (ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair. By inhibiting PARP, the compound can induce cell death in cancer cells that rely on PARP for survival. This makes it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: Another PARP inhibitor with similar biological activity.
Olaparib: A well-known PARP inhibitor used in the treatment of BRCA-mutated cancers.
Uniqueness
4-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-6-methoxyquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group and quinoline core differentiate it from other PARP inhibitors, potentially offering different pharmacokinetic and pharmacodynamic profiles.
Properties
IUPAC Name |
cyclopropyl-[4-(6-methoxyquinoline-4-carbonyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-25-14-4-5-17-16(12-14)15(6-7-20-17)19(24)22-10-8-21(9-11-22)18(23)13-2-3-13/h4-7,12-13H,2-3,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXWUBUAYTUBTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(=O)N3CCN(CC3)C(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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